Cas no 899739-10-7 (N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide is a specialized organic compound featuring a thiazole core substituted with a 4-bromophenyl group and a benzamide moiety bearing a propane-2-sulfonyl substituent. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the bromophenyl group enhances reactivity for further functionalization, while the sulfonylbenzamide component may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is characterized by high purity and stability, ensuring reliability in experimental applications.
N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide structure
899739-10-7 structure
商品名:N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide
CAS番号:899739-10-7
MF:C19H17BrN2O3S2
メガワット:465.38388133049
CID:5487296
PubChem ID:16800271

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

    • VU0501899-1
    • AKOS024471313
    • F2831-0540
    • N-(4-(4-bromophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
    • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
    • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
    • 899739-10-7
    • N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide
    • インチ: 1S/C19H17BrN2O3S2/c1-12(2)27(24,25)16-9-5-14(6-10-16)18(23)22-19-21-17(11-26-19)13-3-7-15(20)8-4-13/h3-12H,1-2H3,(H,21,22,23)
    • InChIKey: OCLYTTBQQYJGSE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1=CSC(=N1)NC(C1C=CC(=CC=1)S(C(C)C)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 463.98640g/mol
  • どういたいしつりょう: 463.98640g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 607
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2831-0540-3mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2831-0540-50mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2831-0540-1mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2831-0540-5mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2831-0540-20mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2831-0540-100mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2831-0540-5μmol
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2831-0540-75mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2831-0540-4mg
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2831-0540-20μmol
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
899739-10-7 90%+
20μl
$79.0 2023-05-16

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 関連文献

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamideに関する追加情報

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide: A Comprehensive Overview

N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide, identified by the CAS number 899739-10-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzamide moiety with a 1,3-thiazole ring and a sulfonyl group. The presence of these functional groups makes it a promising candidate for research in drug discovery and material science.

The molecular structure of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide is intriguing. The benzamide group provides a rigid aromatic framework, while the 1,3-thiazole ring introduces heterocyclic properties that can enhance bioavailability and stability. The sulfonyl group attached to the propane chain adds hydrophilic characteristics, which can be advantageous in drug delivery systems. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, making this compound a subject of interest in medicinal chemistry.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications. The use of eco-friendly solvents and reagents has further aligned its synthesis with sustainable chemical practices.

The biological activity of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, studies published in high-impact journals have shown that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE), a hallmark enzyme in Alzheimer's disease. Additionally, its ability to cross the blood-brain barrier suggests promising therapeutic applications in central nervous system disorders.

Another area of interest is the role of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide in anticancer research. Preclinical studies have indicated that this compound induces apoptosis in various cancer cell lines by modulating mitochondrial pathways. The sulfonyl group has been implicated in enhancing the compound's cytotoxicity, making it a potential candidate for targeted cancer therapy. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its efficacy in clinical settings.

In terms of material science applications, the unique electronic properties of N-4-(4-bromophenyl)-1,3-thiazol-2-yl-based compounds have drawn attention for use in organic electronics. Researchers have investigated its potential as a semiconducting material in field-effect transistors (FETs). Initial results suggest that its electron transport properties are comparable to those of established materials like pentacene and C60 derivatives. This opens up possibilities for its integration into next-generation electronic devices.

The environmental impact of synthesizing and using N-etc.(text continues)

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